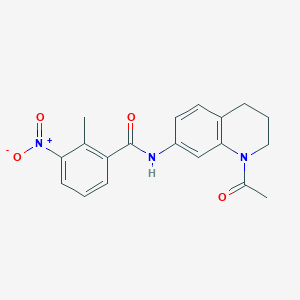

![molecular formula C16H16FNO6S B2972634 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 1105204-92-9](/img/structure/B2972634.png)

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-fluoro-4-methoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

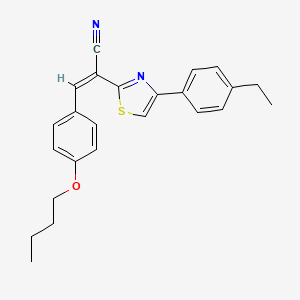

The compound seems to contain a benzo[d][1,3]dioxole subunit . This structural motif is an integral part of many natural products, such as sesamol and piperine, and occupies a unique place in natural and synthetic organic chemistry . It is present in a variety of compounds that possess important pharmaceutical and biological applications .

Synthesis Analysis

A study reported the synthesis of novel organoselenium compounds incorporating a benzo[d][1,3]dioxole subunit . The compounds were prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .

Molecular Structure Analysis

The synthesized compounds were characterized by elemental analysis and various spectroscopic techniques viz., multinuclear NMR (1H, 13C and 77Se), IR and mass spectrometry . Single crystal X-ray crystallographic results and molecular geometry were also reported .

Aplicaciones Científicas De Investigación

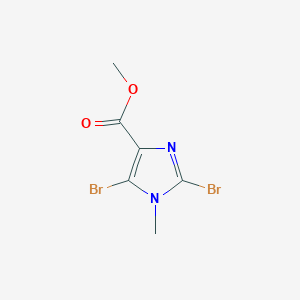

Synthesis and Chemical Properties

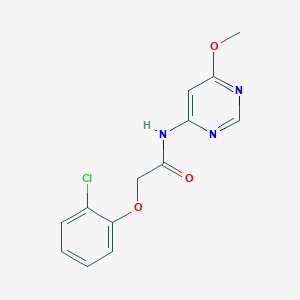

The synthesis of sulfonamide derivatives, including structures similar to the specified compound, is a significant area of research. These compounds are synthesized through various methods, including the reaction of amines with sulfonyl chlorides or through novel methodologies that improve yield, selectivity, or functional group compatibility. For example, novel electrophilic fluorinating reagents like N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) have been developed to improve the enantioselectivity of fluorination reactions, which could potentially be applied to the synthesis of fluorinated sulfonamide derivatives (Yasui et al., 2011).

Biochemical Evaluation and Potential Therapeutic Applications

Sulfonamide derivatives exhibit a wide range of biological activities, making them valuable in the development of new therapeutic agents. For instance, aminothiazole-paeonol derivatives, including sulfonamide groups, have shown significant anticancer potential against various cancer cell lines, indicating that similar sulfonamide compounds could have therapeutic applications in cancer treatment (Tsai et al., 2016).

Molecular Interactions and Mechanisms of Action

Understanding the molecular interactions and mechanisms of action of sulfonamide derivatives is crucial for their application in drug development. For example, certain sulfonamide compounds have been identified as inhibitors of enzymes like kynurenine 3-hydroxylase, which play roles in various physiological and pathological processes. This knowledge helps in the design of targeted therapies for diseases where such enzymes are implicated (Röver et al., 1997).

Structure-Activity Relationships (SAR)

The study of structure-activity relationships (SAR) is fundamental in medicinal chemistry. By modifying the chemical structure of sulfonamide compounds, researchers can elucidate how these changes affect biological activity, which is essential for optimizing therapeutic efficacy and safety. For example, the synthesis and evaluation of quinazoline derivatives as diuretic and antihypertensive agents illustrate the importance of SAR studies in identifying potent compounds with desired pharmacological profiles (Rahman et al., 2014).

Mecanismo De Acción

While the specific mechanism of action for your compound is not available, it’s worth noting that organoselenium compounds have been explored due to their potential applications in various fields such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-3-fluoro-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO6S/c1-21-14-5-3-12(9-13(14)17)25(19,20)18-6-7-22-11-2-4-15-16(8-11)24-10-23-15/h2-5,8-9,18H,6-7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVENBHXJUBYJIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCOC2=CC3=C(C=C2)OCO3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide hydrochloride](/img/structure/B2972555.png)

![8-(3,4-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2972559.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2972561.png)

![[3-(4-Propylpiperazin-1-yl)propyl]amine trihydrochloride](/img/structure/B2972563.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide](/img/structure/B2972565.png)

![[2-[2-(3,4-Diethoxyphenyl)ethylamino]-2-oxoethyl] 4-ethylbenzoate](/img/structure/B2972569.png)

![N-([1,1'-biphenyl]-2-yl)-4-benzyl-5-oxomorpholine-3-carboxamide](/img/structure/B2972570.png)